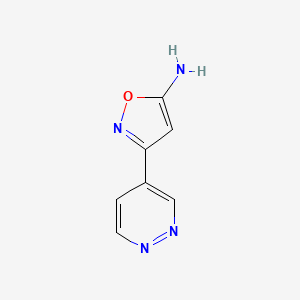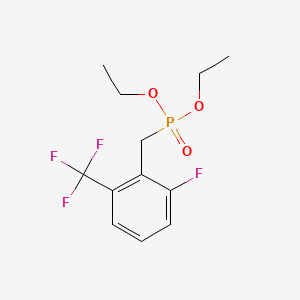
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate is an organophosphorus compound that features a benzyl group substituted with fluorine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol with diethyl phosphite. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and recrystallization ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids and their derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzylphosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a nucleophile, participating in various chemical reactions. The fluorine and trifluoromethyl groups enhance its reactivity and stability, making it a valuable reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
Uniqueness
Diethyl 2-Fluoro-6-(trifluoromethyl)benzylphosphonate is unique due to the presence of both fluorine and phosphonate groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for a wide range of applications in synthetic chemistry and materials science.
Propriétés
Formule moléculaire |
C12H15F4O3P |
|---|---|
Poids moléculaire |
314.21 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylmethyl)-1-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C12H15F4O3P/c1-3-18-20(17,19-4-2)8-9-10(12(14,15)16)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
Clé InChI |
PJQXFDSVHKKCIO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=C(C=CC=C1F)C(F)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


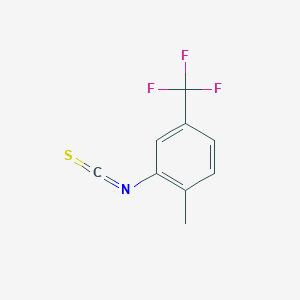

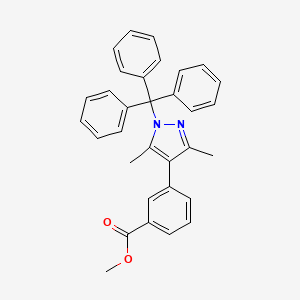
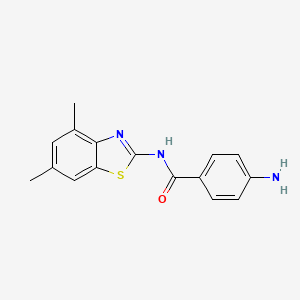
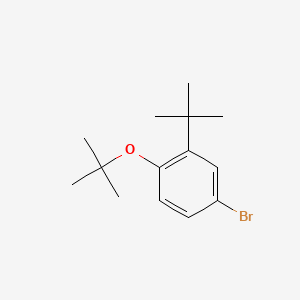

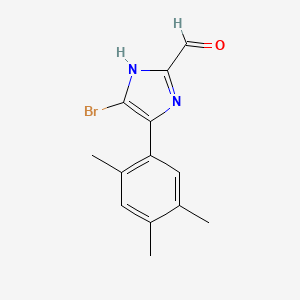
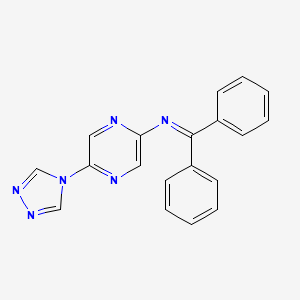

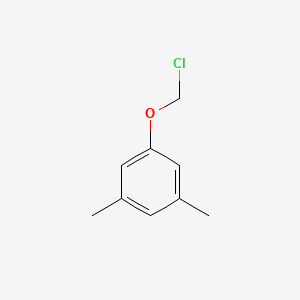

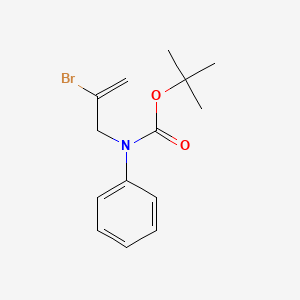
![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)
